Vitamin P hydrate

Description

Properties

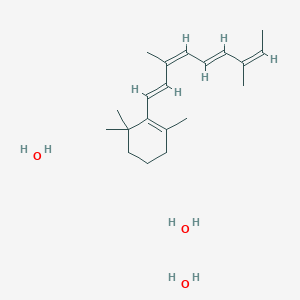

Molecular Formula |

C20H36O3 |

|---|---|

Molecular Weight |

324.5 g/mol |

IUPAC Name |

2-[(1E,3Z,5E,7Z)-3,7-dimethylnona-1,3,5,7-tetraenyl]-1,3,3-trimethylcyclohexene;trihydrate |

InChI |

InChI=1S/C20H30.3H2O/c1-7-16(2)10-8-11-17(3)13-14-19-18(4)12-9-15-20(19,5)6;;;/h7-8,10-11,13-14H,9,12,15H2,1-6H3;3*1H2/b10-8+,14-13+,16-7-,17-11-;;; |

InChI Key |

HKPSXNGFSBKXJY-ZZVHNJBTSA-N |

Isomeric SMILES |

C/C=C(/C)\C=C\C=C(\C)/C=C/C1=C(CCCC1(C)C)C.O.O.O |

Canonical SMILES |

CC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C.O.O.O |

Origin of Product |

United States |

Preparation Methods

Solvent Extraction

The most common method to prepare Vitamin P hydrate involves solvent extraction from plant materials rich in flavonoids, such as citrus peels, buckwheat, or other flavonoid-rich herbs.

-

- Plant material is dried and ground.

- Extraction is performed using aqueous ethanol or methanol solutions (50-80% v/v) to dissolve flavonoids.

- Temperature is controlled (often 35-60°C) to optimize yield without degrading sensitive compounds.

- Stirring or ultrasonic-assisted extraction (UAE) enhances extraction efficiency.

-

- Ultrasonic-assisted extraction improves yield by disrupting cell walls, increasing flavonoid release.

- Increasing temperature to 40-50°C improves solubility but must be balanced to avoid compound degradation.

Ultrasonic Assisted Extraction (UAE)

UAE is widely used due to its efficiency and mild conditions.

-

- Shorter extraction times (10-30 minutes).

- Higher yields compared to conventional solvent extraction.

- Lower solvent consumption.

-

- Solvent: 70% ethanol.

- Temperature: 35-40°C.

- Ultrasonic power: 100-200 W.

Liquid–Liquid Extraction (LLE)

LLE can be used post-extraction for further purification.

- Process:

- The crude extract is partitioned between aqueous and organic solvents (e.g., ethyl acetate).

- Flavonoids preferentially dissolve in the organic phase.

- The organic phase is collected and evaporated to concentrate the flavonoids.

Purification Techniques

Solid Phase Extraction (SPE)

SPE is employed to purify Vitamin P compounds from crude extracts.

-

- Extract is passed through a cartridge containing adsorbent material (e.g., C18 silica).

- Impurities are washed out with water or weak solvents.

- Flavonoids are eluted with stronger solvents like methanol or acetonitrile.

-

- High selectivity.

- Concentration of active compounds.

- Removal of interfering substances.

Chromatographic Purification

Preparative High-Performance Liquid Chromatography (HPLC) is used for high-purity this compound.

- Details:

- Reverse-phase columns separate flavonoids based on polarity.

- Gradient elution with water-acetonitrile mixtures.

- Fractions collected and analyzed for purity.

Hydration and Stabilization

This compound refers to the hydrated form of flavonoids, often stabilized by controlled crystallization or drying processes.

-

- After purification, the flavonoid-rich solution is concentrated.

- Water is added or controlled humidity conditions are applied to form the hydrate.

- Crystallization is induced by cooling or solvent evaporation.

-

- Protects the flavonoid structure.

- Enhances solubility and bioavailability.

- Prevents degradation during storage.

Summary Table of Preparation Methods

| Step | Method | Conditions/Parameters | Advantages | References/Notes |

|---|---|---|---|---|

| Extraction | Solvent extraction | 50-80% ethanol, 35-60°C, stirring | Simple, widely used | Common in phytochemical extraction |

| Ultrasonic assisted | 70% ethanol, 35-40°C, 10-30 min, 100-200 W | Faster, higher yield | Supported by recent extraction studies | |

| Purification | Liquid–liquid extraction | Ethyl acetate partitioning | Removes impurities | Used as intermediate purification step |

| Solid phase extraction | C18 silica cartridge, methanol elution | High selectivity and concentration | Common in vitamin/flavonoid purification | |

| Preparative HPLC | Reverse-phase, gradient water-acetonitrile | High purity | For pharmaceutical-grade products | |

| Hydration/Stabilization | Controlled crystallization | Cooling, solvent evaporation, humidity control | Stabilizes compound, improves bioavailability | Standard for hydrate forms |

Analytical and Quality Control Methods

To ensure the quality of this compound, analytical methods are employed during and after preparation:

- Chromatography (HPLC, LC-MS): For quantification and purity analysis.

- Spectrophotometry: Flavonoid content determination.

- Moisture analysis: To confirm hydrate formation.

- Stability testing: Under various storage conditions.

Chemical Reactions Analysis

Types of Reactions: Rutin hydrate undergoes various chemical reactions, including:

Oxidation: Rutin can be oxidized to form quercetin and other oxidation products.

Hydrolysis: Acidic or enzymatic hydrolysis of rutin results in the formation of quercetin and rutinose.

Glycosylation: Rutin can undergo glycosylation to form different glycosides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., using glycosidases) are used for hydrolysis.

Glycosylation: Glycosylation reactions often involve glycosyl donors and catalysts like Lewis acids.

Major Products:

Quercetin: A major product of rutin hydrolysis.

Rutinose: A disaccharide formed from the hydrolysis of rutin.

Scientific Research Applications

Chemical Properties and Antioxidant Activity

Rutin hydrate is known for its antioxidant properties, which are crucial in combating oxidative stress in biological systems. It serves as a standard for antioxidant assays and is widely studied for its role in flavonoid chemistry. The chemical structure of Rutin hydrate facilitates its interaction with free radicals, enhancing cellular protection against oxidative damage.

Table 1: Antioxidant Activity of Rutin Hydrate

| Study Reference | Method Used | Findings |

|---|---|---|

| DPPH Assay | Significant reduction of free radicals | |

| ABTS Assay | High scavenging activity observed | |

| FRAP Assay | Notable increase in reducing power |

Medical Applications

Rutin hydrate has been extensively researched for its potential therapeutic effects. Its applications span various medical fields, including cardiology, oncology, and dermatology.

Cardiovascular Health

Research indicates that Rutin hydrate may help in reducing blood pressure and improving vascular health by enhancing endothelial function and reducing inflammation.

- Case Study : A clinical trial demonstrated that participants taking Rutin supplements showed a significant decrease in systolic and diastolic blood pressure over 12 weeks compared to the placebo group .

Anti-inflammatory Effects

Rutin hydrate exhibits anti-inflammatory properties that can be beneficial in treating conditions such as arthritis and chronic inflammatory diseases.

- Case Study : In a double-blind study involving patients with osteoarthritis, those receiving Rutin showed improved joint function and reduced pain levels compared to the control group .

Skin Health

Rutin hydrate is increasingly being incorporated into skincare formulations due to its ability to improve skin hydration and elasticity.

- Case Study : A study on the oral intake of Rutin indicated a statistically significant improvement in skin hydration and elasticity after 60 days of supplementation .

Nutritional Applications

Rutin hydrate is recognized for its role as a dietary supplement, particularly in promoting skin health and hydration.

Dietary Sources

Common dietary sources of Rutin include fruits (like apples and citrus), vegetables (such as onions), and buckwheat. Its incorporation into diets can enhance overall antioxidant intake.

Supplementation Studies

Research has shown that Rutin supplementation can lead to improved skin conditions, particularly during dry seasons when skin hydration is compromised.

- Table 2: Effects of Rutin Supplementation on Skin Hydration

| Time Period | Skin Hydration Improvement (%) | Elasticity Improvement (%) |

|---|---|---|

| 15 Days | 8.5 | 5.0 |

| 30 Days | 15.0 | 10.5 |

| 60 Days | 22.0 | 15.0 |

Industrial Applications

In the food industry, Rutin hydrate is used as a natural preservative due to its antioxidant properties, which help extend shelf life by preventing oxidative degradation.

Cosmetic Industry

Rutin hydrate is also utilized in cosmetics for its skin-protective properties, helping to maintain skin integrity and hydration levels.

Mechanism of Action

Rutin hydrate exerts its effects through several mechanisms:

Antioxidant Activity: Rutin scavenges free radicals and chelates metal ions, reducing oxidative stress.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.

Vascular Protection: Rutin strengthens capillaries and improves blood circulation by inhibiting platelet aggregation and reducing vascular permeability.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Key Flavonoids

Key Findings:

Antioxidant Capacity: In soy products, rutin hydrate exhibits comparable or superior phenolic and antioxidant activity to gallic acid and vitamin C (ascorbic acid) standards (p<0.001) . Quercetin, the aglycone form of rutin, shows higher membrane permeability due to its lack of a glycoside group but lower water solubility .

Structural and Functional Differences: Rutin vs. Quercetin: Rutin’s rutinoside moiety enhances stability but reduces bioavailability compared to quercetin . Rutin vs. Hesperetin: Hesperetin (a flavanone) lacks the catechol group in rutin, resulting in weaker metal-chelating and ROS-scavenging activity .

Comparison with Other Vitamin Hydrates

While "Vitamin P" is a flavonoid, other vitamin hydrates serve distinct roles:

Table 2: this compound vs. Non-Flavonoid Vitamin Hydrates

- Functional Contrast : Unlike B-vitamin hydrates (e.g., thiamine HCl), this compound lacks coenzyme roles but excels in redox modulation .

Research Highlights and Clinical Relevance

Q & A

Q. What are the standard protocols for handling and storing Vitamin P hydrate (Rutin hydrate) to ensure stability in experimental settings?

- Methodological Answer :

- Storage : Store as a lyophilized powder at -20°C in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation .

- Handling : Use PPE (N95 masks, gloves, and goggles) to minimize exposure to fine particulate matter. Avoid prolonged room-temperature exposure during weighing .

- Solubility : Pre-dissolve in DMSO (dimethyl sulfoxide) for stock solutions, followed by dilution in aqueous buffers (e.g., PBS). Note that solubility decreases in pure water; sonication or mild heating (≤40°C) may aid dissolution .

Q. How can researchers determine the purity of Rutin hydrate in experimental preparations?

- Methodological Answer :

- HPLC Analysis : Use reverse-phase HPLC with a C18 column, mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid), and UV detection at 254 nm. Compare retention times and peak areas against certified reference standards (≥94% purity) .

- Batch Verification : Request certificates of analysis (CoA) from suppliers, including mass spectrometry (MS) and elemental analysis for validation .

Q. What solvent systems are recommended for dissolving Rutin hydrate in cell-based assays?

- Methodological Answer :

Advanced Research Questions

Q. How should experiments be designed to investigate Rutin hydrate’s antioxidant mechanisms in mitigating oxidative DNA damage?

- Methodological Answer :

- In Vitro Models : Use H2O2 or tert-butyl hydroperoxide (tBHP) to induce oxidative stress in renal or hepatic cell lines. Measure DNA strand breaks via comet assays or γ-H2AX foci quantification .

- In Vivo Models : Administer Rutin hydrate (50–100 mg/kg/day) in rodent diets pre-treated with carcinogens (e.g., aflatoxin B1). Assess DNA repair enzyme activity (e.g., DNA polymerase β, ligase) via Western blot or qPCR .

- Controls : Include negative controls (untreated cells/animals) and positive controls (e.g., N-acetylcysteine) to benchmark antioxidant efficacy .

Q. What experimental pitfalls arise from Rutin hydrate’s solubility limitations, and how can they be addressed?

- Methodological Answer :

- Aggregation Issues : Use dynamic light scattering (DLS) to detect particle size changes in solution. Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance dispersion .

- Bioactivity Variability : Pre-test solubility under assay conditions (pH, temperature) and validate cellular uptake via LC-MS/MS to confirm intracellular Rutin levels .

Q. How can batch-to-batch variability in Rutin hydrate impact reproducibility, and what quality controls are essential?

- Methodological Answer :

- Batch Consistency : Request supplier documentation on peptide content, residual salts (e.g., TFA), and moisture levels. Reject batches with >5% deviation in HPLC purity .

- In-House Verification : Perform FTIR or NMR to confirm structural integrity and quantify flavonoid glycosides via UV-Vis spectrophotometry (λmax = 360 nm) .

Q. How can the PICOT framework be applied to clinical studies evaluating Rutin hydrate’s nephroprotective effects?

- Methodological Answer :

- PICOT Structure :

- P (Population): Patients with drug-induced nephrotoxicity.

- I (Intervention): Oral Rutin hydrate (500 mg/day).

- C (Comparison): Standard care (e.g., hydration therapy).

- O (Outcome): Serum creatinine reduction over 30 days.

- T (Time): 6-month follow-up for renal function stability .

Data Contradiction and Validation

Q. How should conflicting data on Rutin hydrate’s pro-oxidant vs. antioxidant effects be reconciled?

- Methodological Answer :

- Dose-Dependent Analysis : Test a concentration gradient (1–100 µM) in redox-sensitive assays (e.g., DCFH-DA for ROS). High doses (>50 µM) may induce pro-oxidant effects via metal chelation .

- Context-Specific Validation : Replicate experiments under varying oxygen tensions (e.g., normoxia vs. hypoxia) to model tissue-specific responses .

Q. What strategies validate Rutin hydrate’s role in modulating DNA repair enzymes versus direct radical scavenging?

- Methodological Answer :

- Knockout Models : Use CRISPR-edited cell lines lacking DNA polymerase β or ligase. Compare Rutin’s efficacy in wild-type vs. knockout systems to isolate repair pathways .

- Radical Trapping : Employ electron paramagnetic resonance (EPR) spectroscopy to quantify superoxide/hydroxyl radical neutralization independently of enzymatic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.